REACTION_CXSMILES
|
CCOC(C)=O.[CH3:7][C:8]1[CH:9]=[CH:10][C:11](S(O)(=O)=O)=[CH:12][CH:13]=1.O.[O:19]1C=CC=[N:20]1.[F-].[K+]>O>[O:19]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:7]=[N:20]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
maintaining a constant volume of 25 L
|
Type
|
DISTILLATION
|
Details
|
An additional 20 L of EtOAc was distilled
|
Type
|
CUSTOM
|
Details
|
to azeotropically dry the mixture
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
to thicken on addition and concentration
|
Type
|
TEMPERATURE
|
Details
|
The batch was heated to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
O1N=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |